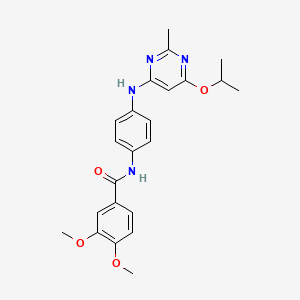

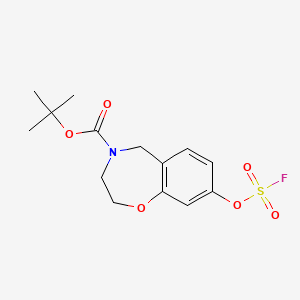

![molecular formula C10H8FN3S2 B2671574 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 835910-55-9](/img/structure/B2671574.png)

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea” is a chemical compound with the molecular formula C10H8FN3S2 . It is related to the class of organic compounds known as thioureas .

Molecular Structure Analysis

The molecular structure of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea” is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea” is a solid at 20 degrees Celsius . It has a molecular weight of 170.21 . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications

Synthesis and Structural Characterization

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea and related compounds have been synthesized and characterized, offering insights into their molecular structure and vibrational properties. The synthesis processes often involve reactions with fluorobenzoyl isothiocyanate and fluoroanilines, leading to compounds characterized by various spectroscopic techniques, including GC–MS, NMR, and FTIR spectroscopy. X-ray diffraction has been employed to elucidate the crystal structures, revealing details about the molecules' conformation and intramolecular interactions. These studies provide foundational knowledge for understanding the compounds' chemical behavior and potential applications in various fields (Saeed et al., 2010); (Saeed et al., 2011).

Antimicrobial Activities

Research into the antimicrobial potential of thiourea derivatives, including [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea, has shown promising results against various bacterial and fungal pathogens. The structural modifications, particularly the introduction of fluorine atoms, have been investigated for their effects on antimicrobial efficacy. These compounds have been tested against a range of microbes, demonstrating their potential as lead compounds for developing new antibacterial and antifungal agents (Yolal et al., 2012); (Saeed & Shaheen, 2010).

Anticancer Potential

The exploration of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea derivatives in cancer research has highlighted their anticancer activities. These compounds have been synthesized and evaluated against various cancer cell lines, with some showing significant inhibitory effects on tumor growth. The mechanism of action is often linked to the compounds' ability to induce apoptosis, making them valuable for further studies aimed at developing new anticancer therapies (Başoğlu et al., 2012).

Antioxidant Properties

Some thiourea derivatives exhibit notable antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases. The antioxidant activity of these compounds can be attributed to their chemical structure, enabling them to scavenge free radicals effectively. This property is particularly relevant in the context of developing therapeutic agents for conditions where oxidative stress plays a significant role (Hammam et al., 2005).

Safety And Hazards

properties

IUPAC Name |

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S2/c11-7-3-1-6(2-4-7)8-5-16-10(13-8)14-9(12)15/h1-5H,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSINLGHXCKKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

amine](/img/structure/B2671510.png)